

# Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Maysin

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## Compound of Interest

Compound Name: Maysin

Cat. No.: B1676223

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## Introduction

**Maysin**, a C-glycosyl flavone predominantly found in corn silk (*Zea mays* L.), has garnered significant attention for its role in plant defense mechanisms and its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1][2] Structurally, **maysin** is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-{4-hydroxy-6-methyl-5-oxo-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}-4H-chromen-4-one, with a chemical formula of C<sub>27</sub>H<sub>28</sub>O<sub>14</sub> and a molecular weight of 576.51 g/mol.[1][2][3] Its complex structure, featuring both C-glycosidic and O-glycosidic linkages, necessitates sophisticated analytical techniques for unambiguous identification and characterization.[4] This application note provides a comprehensive guide to the fragmentation pattern of **maysin** using high-resolution tandem mass spectrometry (MS/MS) and outlines a detailed protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Scientific Principles: The Logic of C-Glycosyl Flavonoid Fragmentation

The fragmentation of flavonoids in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of different bonds within the molecule. In electrospray ionization (ESI), soft ionization preserves the molecular ion, which is then subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer.[5][6]

Unlike O-glycosyl flavonoids, where the glycosidic bond is readily cleaved to yield an aglycone fragment, C-glycosyl flavonoids exhibit a more complex fragmentation pattern.[3][7] The carbon-carbon bond between the sugar moiety and the flavonoid backbone is significantly more stable. Consequently, the fragmentation of C-glycosyl flavonoids is characterized by cross-ring cleavages of the sugar units.[7][8] This unique fragmentation signature is a key diagnostic tool for the identification of this class of compounds.

## Mass Spectrometry Fragmentation Pathway of Maysin

**Maysin**'s structure consists of a luteolin aglycone, a C-glycosidically linked modified rhamnose, and an O-glycosidically linked rhamnose. The fragmentation of **maysin** in positive ion mode ESI-MS/MS is predicted to proceed through a series of characteristic neutral losses and cross-ring cleavages.

The initial fragmentation event is typically the facile cleavage of the O-glycosidic bond, resulting in the loss of the rhamnose moiety (146 Da). This is followed by characteristic cleavages within the C-linked sugar.

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M_H [label="[M+H]+\nm/z 577.15", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragment1 [label="[M+H - 146]+\nm/z 431.10", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragment2 [label="[M+H - 146 - 90]+\nm/z 341.05", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragment3 [label="[M+H - 146 - 120]+\nm/z 311.04", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragment4 [label="Luteolin Aglycone\n[M+H - 146 - 144]+\nm/z 287.06", fillcolor="#F1F3F4", fontcolor="#202124"];
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M_H -> Fragment1 [label="- C6H10O4 (Rhamnose)", color="#EA4335"]; Fragment1 -> Fragment2 [label="- C3H6O3 (90X)", color="#34A853"]; Fragment1 -> Fragment3 [label="- C4H8O4 (120X)", color="#FBBC05"]; Fragment1 -> Fragment4 [label="- C6H8O5 (144X)", color="#4285F4"]; }
```

Caption: Proposed Fragmentation Pathway of **Maysin** in Positive Ion Mode.

Table 1: Predicted Product Ions of **Maysin** ([M+H]<sup>+</sup> = m/z 577.15)

Precursor Ion (m/z)	Proposed Fragment (m/z)	Neutral Loss (Da)	Description
577.15	431.10	146.06	Loss of the O-linked rhamnose moiety.
431.10	341.05	90.05	<sup>0</sup> , <sup>3</sup> X cleavage of the C-linked sugar.
431.10	311.04	120.06	<sup>0</sup> , <sup>2</sup> X cleavage of the C-linked sugar.
431.10	287.06	144.04	Loss of the entire C-linked sugar moiety.

## Experimental Protocol: LC-MS/MS Analysis of Maysin

This protocol provides a robust method for the extraction and quantification of **maysin** from corn silk, adaptable for other plant matrices.

### Sample Preparation: Extraction of Maysin from Corn Silk

- Rationale: An efficient extraction is critical for accurate quantification. A methanol-based extraction is effective for flavonoids.[5] The addition of a small amount of acid can improve the stability of the phenolic compounds.
- Protocol:
  - Harvest fresh corn silks approximately 3-5 days after silking.[5]
  - Lyophilize the corn silk to a constant weight and grind into a fine powder.
  - Accurately weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
  - Add 1.5 mL of 80% methanol in water containing 1% formic acid.
  - Vortex for 1 minute to ensure thorough mixing.

- Sonciate for 30 minutes in a water bath at room temperature.
- Centrifuge at 13,000 x g for 10 minutes.
- Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis.

## Liquid Chromatography Parameters

- Rationale: Reversed-phase chromatography using a C18 column provides excellent separation of flavonoids.[9] A gradient elution with acidified water and acetonitrile allows for the efficient separation of **maysin** from other matrix components.
- Table 2: HPLC/UPLC Conditions

Parameter	Setting
Column	C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

## Mass Spectrometry Parameters

- Rationale: Electrospray ionization in positive mode is highly sensitive for flavonoids. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and confident identification. Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument can be used for high-sensitivity quantification.
- Table 3: Mass Spectrometer Conditions

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Gas Temp.	350 °C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
Collision Energy	Optimized for each transition (typically 20-40 eV)
MRM Transitions	577.15 > 431.10 (Quantifier), 577.15 > 311.04 (Qualifier)

Sample [label="Corn Silk Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Methanol Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation & Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; LC\_Separation [label="UPLC/HPLC Separation (C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ionization [label="ESI Source (Positive Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS1 [label="MS1: Precursor Ion Selection\n(m/z 577.15)", fillcolor="#FBBC05", fontcolor="#202124"]; CID [label="Collision Cell (CID)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS2 [label="MS2: Product Ion Detection\n(e.g., m/z 431.10, 311.04)", fillcolor="#FBBC05", fontcolor="#202124"]; Data\_Analysis [label="Data Analysis & Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];

Sample -> Extraction; Extraction -> Centrifugation; Centrifugation -> LC\_Separation; LC\_Separation -> Ionization; Ionization -> MS1; MS1 -> CID; CID -> MS2; MS2 -> Data\_Analysis; }

Caption: LC-MS/MS Workflow for **Maysin** Analysis.

## Conclusion

The structural elucidation of complex natural products like **maysin** is greatly facilitated by the use of high-resolution tandem mass spectrometry. The characteristic fragmentation pattern of C-glycosyl flavonoids, involving initial loss of O-linked sugars followed by cross-ring cleavages of the C-linked sugar, provides a reliable method for their identification. The detailed LC-MS/MS protocol presented here offers a robust and sensitive method for the analysis of **maysin** in corn silk and can be adapted for other matrices, supporting further research into its biological activities and potential applications.

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